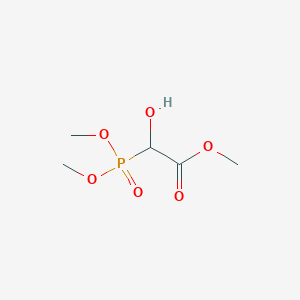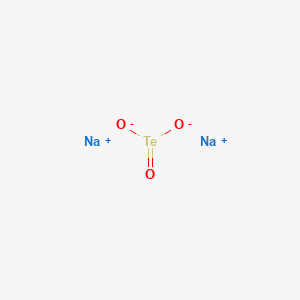
KWG 1342
Descripción general
Descripción
4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol is a synthetic organic compound that features a chlorophenoxy group, a triazole ring, and a butane-1,3-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Introduction of the Triazole Ring: The chlorophenoxy intermediate is then reacted with a triazole derivative under suitable conditions to introduce the triazole ring.
Formation of the Butane-1,3-diol Backbone: The final step involves the coupling of the triazole-chlorophenoxy intermediate with a butane-1,3-diol derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,3-diol backbone can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the chlorophenoxy moiety.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and chlorophenoxy group could play key roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenoxy)-2,2-dimethylbutane-1,3-diol: Lacks the triazole ring, which may affect its biological activity and chemical reactivity.
4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,3-triazol-1-yl)butane-1,3-diol: Contains a different triazole isomer, which could lead to different properties and applications.
Uniqueness
The presence of both the chlorophenoxy group and the 1,2,4-triazole ring in 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol makes it unique compared to similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-14(2,7-19)12(20)13(18-9-16-8-17-18)21-11-5-3-10(15)4-6-11/h3-6,8-9,12-13,19-20H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTVUDQTJZNYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)




![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)






